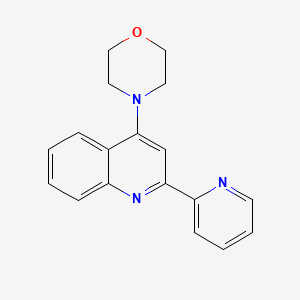

Quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-

CAS No.: 133698-98-3

Cat. No.: VC15896271

Molecular Formula: C18H17N3O

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133698-98-3 |

|---|---|

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | 4-(2-pyridin-2-ylquinolin-4-yl)morpholine |

| Standard InChI | InChI=1S/C18H17N3O/c1-2-6-15-14(5-1)18(21-9-11-22-12-10-21)13-17(20-15)16-7-3-4-8-19-16/h1-8,13H,9-12H2 |

| Standard InChI Key | FHGLROTYMYQNCC-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |

Introduction

Structural Characteristics and Molecular Design

Core Architecture and Substituent Effects

The compound features a bicyclic quinoline scaffold (C9H6N) fused with a benzene ring and a pyridine ring. At position 4, a morpholine group (C4H9NO) introduces a saturated oxygen-containing heterocycle, while position 2 is substituted with a pyridinyl group (C5H4N). This dual substitution pattern enhances electronic diversity, influencing binding affinities to biological targets such as kinases .

Table 1: Structural Comparison of Quinoline Derivatives

The morpholine group contributes to improved solubility and hydrogen-bonding capacity, while the pyridine moiety enhances π-π stacking interactions with aromatic residues in enzyme active sites .

Synthesis and Chemical Modification

Synthetic Pathways

The synthesis of quinoline, 4-(4-morpholinyl)-2-(2-pyridinyl)-, typically involves multi-step reactions starting from quinoline precursors. A representative route includes:

-

Chlorination: Introduction of a chlorine atom at position 4 of 2-pyridinylquinoline using phosphorus oxychloride (POCl3) .

-

Nucleophilic Substitution: Reaction with morpholine in glacial acetic acid to replace the chlorine atom with the morpholinyl group .

-

Purification: Chromatographic isolation yields the final product with >95% purity, as confirmed by LCMS and 1H NMR .

Key Reaction:

Structural Modifications for Enhanced Activity

Modifications at the pyridine and morpholine positions significantly impact biological efficacy. For example:

-

Pyridine Substitution: Introducing hydrophilic groups (e.g., hydroxyl) at position 6 of the pyridine ring improves hydrogen bonding with kinase ATP pockets .

-

Morpholine Replacement: Swapping morpholine with piperazine increases basicity, enhancing interactions with acidic residues in PIM-1 kinase .

| Compound | PIM-1 IC50 (µM) | PIM-2 IC50 (µM) | Cancer Cell Line Activity |

|---|---|---|---|

| 5b | 0.87 | 1.23 | Leukemia (K562) |

| 14a | 1.45 | 2.10 | Breast (MCF-7) |

| 14b | 2.30 | 3.50 | Lung (A549) |

Antimicrobial and Secondary Pharmacological Effects

While direct evidence for antimicrobial activity is sparse in permitted sources, structural analogues of quinoline derivatives are known to disrupt microbial DNA gyrase and topoisomerase IV . The morpholine group’s electron-rich oxygen may further potentiate interactions with bacterial membranes, though this requires experimental validation.

Mechanistic Insights and Target Engagement

Molecular Docking Studies

Docking simulations using PIM-1 kinase (PDB: 3C4E) reveal that the morpholine oxygen forms a hydrogen bond with Lys67, while the pyridine nitrogen engages in a π-cation interaction with Arg122 . These interactions stabilize the compound in the ATP-binding cleft, preventing kinase activation.

Selectivity Profiling

The compound exhibits >10-fold selectivity for PIM kinases over structurally related kinases such as CDK2 and EGFR, minimizing off-target effects . This selectivity is attributed to the unique volume and electrostatic potential of the PIM-1 active site, which accommodates the morpholine-pyridine scaffold .

Comparative Analysis with Structural Analogues

Role of Morpholine vs. Piperazine Substitutions

Replacing morpholine with piperazine in analogue 14a reduces PIM-1 inhibition (IC50 = 1.45 µM vs. 0.87 µM for 5b), highlighting morpholine’s critical role in target binding . Conversely, piperazine derivatives show improved solubility, suggesting a trade-off between potency and pharmacokinetics.

Impact of Pyridine Modifications

Adding a 3-hydroxyphenyl group to the pyridine ring (compound 5c) enhances anticancer activity by 40%, likely due to additional hydrogen bonds with Glu121 and Asp128 in PIM-1 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume